molecular formula C8H6O3 B14327930 4-Methylcyclohepta-3,6-diene-1,2,5-trione CAS No. 103428-56-4

4-Methylcyclohepta-3,6-diene-1,2,5-trione

Cat. No.: B14327930
CAS No.: 103428-56-4
M. Wt: 150.13 g/mol
InChI Key: NWFPTEPKWUXJJT-UHFFFAOYSA-N
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Description

4-Methylcyclohepta-3,6-diene-1,2,5-trione is an organic compound with the molecular formula C8H6O3. It is a derivative of cycloheptadiene and contains three ketone groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohepta-3,6-diene-1,2,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcycloheptadiene with oxidizing agents to introduce the ketone functionalities. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohepta-3,6-diene-1,2,5-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

4-Methylcyclohepta-3,6-diene-1,2,5-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylcyclohepta-3,6-diene-1,2,5-trione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohepta-3,6-diene-1,2,5-trione: A similar compound without the methyl group.

    4-Methylcyclohepta-3,6-diene-1,2,4-trione: A structural isomer with a different arrangement of ketone groups.

Uniqueness

4-Methylcyclohepta-3,6-diene-1,2,5-trione is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

103428-56-4

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

4-methylcyclohepta-3,6-diene-1,2,5-trione

InChI

InChI=1S/C8H6O3/c1-5-4-8(11)7(10)3-2-6(5)9/h2-4H,1H3

InChI Key

NWFPTEPKWUXJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=O)C=CC1=O

Origin of Product

United States

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